molecular formula C22H39N3O5Si2 B12796398 Uridine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)- CAS No. 121055-67-2

Uridine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)-

Cat. No.: B12796398
CAS No.: 121055-67-2
M. Wt: 481.7 g/mol
InChI Key: DYJGGZRLTCJHGG-PSBWJHGTSA-N
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Description

Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)-: is a modified nucleoside derivative of uridine. This compound is characterized by the presence of cyano and deoxy groups at the 3’ position and bis-O-((1,1-dimethylethyl)dimethylsilyl) groups at the 2’ and 5’ positions. These modifications enhance its stability and make it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- involves multiple steps. The starting material is typically uridine, which undergoes selective protection and deprotection reactions to introduce the desired functional groups. The cyano group is introduced at the 3’ position through a nucleophilic substitution reaction, while the bis-O-((1,1-dimethylethyl)dimethylsilyl) groups are introduced at the 2’ and 5’ positions through silylation reactions using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology: In biological research, Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is used in the study of nucleoside analogs and their interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of modified nucleosides in biological systems .

Medicine: Its modified structure allows it to interact with biological targets in unique ways, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of nucleoside analogs for various applications, including pharmaceuticals and biotechnology .

Mechanism of Action

The mechanism of action of Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- involves its interaction with specific molecular targets. The cyano group at the 3’ position allows the compound to form stable complexes with enzymes and nucleic acids. The bis-O-((1,1-dimethylethyl)dimethylsilyl) groups enhance the compound’s stability and protect it from enzymatic degradation. These interactions can inhibit the activity of enzymes involved in nucleic acid metabolism, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is unique due to the combination of the cyano group at the 3’ position and the bis-O-((1,1-dimethylethyl)dimethylsilyl) groups at the 2’ and 5’ positions. This combination enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

121055-67-2

Molecular Formula

C22H39N3O5Si2

Molecular Weight

481.7 g/mol

IUPAC Name

(2S,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile

InChI

InChI=1S/C22H39N3O5Si2/c1-21(2,3)31(7,8)28-14-16-15(13-23)18(30-32(9,10)22(4,5)6)19(29-16)25-12-11-17(26)24-20(25)27/h11-12,15-16,18-19H,14H2,1-10H3,(H,24,26,27)/t15-,16-,18-,19-/m1/s1

InChI Key

DYJGGZRLTCJHGG-PSBWJHGTSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)C#N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)C#N

Origin of Product

United States

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